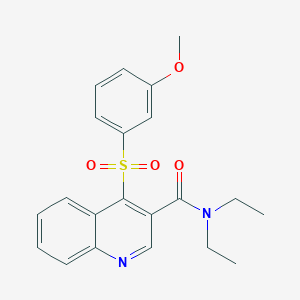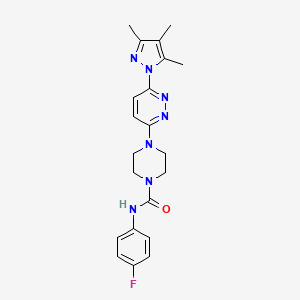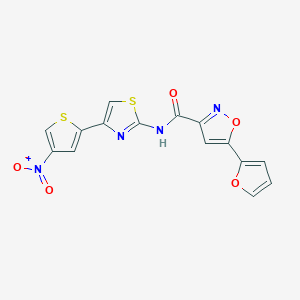
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)naphthalene-1-sulfonamide, also known as TNP-470, is a potent angiogenesis inhibitor that has been extensively studied for its potential therapeutic applications. TNP-470 was first discovered in 1994 by researchers at Takeda Chemical Industries, Ltd. in Japan. Since then, it has been the subject of numerous scientific studies aimed at understanding its synthesis, mechanism of action, and potential applications.
Applications De Recherche Scientifique
Synthesis and Chemical Behavior : Kang and Kim (1999) investigated the removal of benzotriazole moiety from related tetrahydro-2H-pyrans. They explored the effects of non-bonding electrons in oxygen atoms on the cleavage of certain bonds, providing insights into the chemical behavior of similar compounds (Kang & Kim, 1999).
Coordination Geometry in Cobalt Complexes : Wu et al. (2019) studied the correlation between magnetic anisotropy and coordination geometry in cobalt(ii)-sulfonamide complexes. This research is crucial for understanding the geometric influences in complexes involving sulfonamide structures (Wu et al., 2019).
Structural and Spectroscopic Analysis : Sarojini et al. (2012) conducted X-ray structural, characterization, and HOMO-LUMO analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, providing detailed structural and electronic properties of a closely related compound (Sarojini et al., 2012).
Synthesis and Biological Study : Bhandarkar and Khobragade (2015) explored the synthesis of pyrazoline derivatives with sulphonamidoaryl substituent, demonstrating their various biological activities. This study highlights the potential of such compounds in biological applications (Bhandarkar & Khobragade, 2015).
Toxicity and Antioxidant Activity Evaluation : Jasril et al. (2019) investigated the toxicity and antioxidant activity of pyrazoline derivatives. Their research provides insights into the biological effects and potential therapeutic uses of similar compounds (Jasril et al., 2019).
Glutathione Detection and Cell Imaging : Dai et al. (2014) designed a two-photon fluorescent probe based on a naphthalene-pyrazoline fluorophore for detecting glutathione. This research illustrates the application of similar compounds in bioimaging and molecular detection (Dai et al., 2014).
Cyclooxygenase-2 Inhibitors Synthesis : Penning et al. (1997) prepared a series of sulfonamide-containing 1,5-diarylpyrazole derivatives as cyclooxygenase-2 inhibitors, illustrating the therapeutic potential of similar compounds (Penning et al., 1997).
Carbonic Anhydrase Inhibition Study : Büyükkıdan et al. (2017) synthesized and tested sulfonamide derivatives for inhibiting human carbonic anhydrase isozymes. This study demonstrates the pharmacological relevance of sulfonamide compounds in enzyme inhibition (Büyükkıdan et al., 2017).
Propriétés
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-25(23,18-7-3-5-14-4-1-2-6-17(14)18)20-15-12-19-21(13-15)16-8-10-24-11-9-16/h1-7,12-13,16,20H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNUEZUSEUOABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)naphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-3-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2566139.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2566141.png)

![2,6-difluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2566146.png)
acetate](/img/structure/B2566147.png)
![N-[1-(1,3-Benzoxazol-2-yl)-2-phenylethyl]oxirane-2-carboxamide](/img/structure/B2566148.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2566149.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2566150.png)



![3-nitro-N-[3-[(3-nitrobenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2566156.png)
